molecular formula C12H10N4O2 B4222560 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-4-carbonitrile

1-[(4-Methylphenyl)methyl]-3-nitropyrazole-4-carbonitrile

Cat. No.: B4222560
M. Wt: 242.23 g/mol
InChI Key: UQNKPYBUBDWJON-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a nitro group, a methylbenzyl group, and a carbonitrile group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carbonitrile can be synthesized through a multi-step process involving the following key steps:

    Alkylation: The methylbenzyl group can be introduced via alkylation reactions using appropriate alkylating agents.

    Cyanation: The carbonitrile group can be introduced through cyanation reactions using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods: Industrial production of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-4-carbonitrile typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid group using acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 1-(4-Methylbenzyl)-3-amino-1H-pyrazole-4-carbonitrile.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    1-(4-Methylbenzyl)-3-amino-1H-pyrazole-4-carbonitrile: Similar structure but with an amino group instead of a nitro group.

    1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.

Uniqueness: 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole-4-carbonitrile is unique due to the combination of its nitro, methylbenzyl, and carbonitrile groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-nitropyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-9-2-4-10(5-3-9)7-15-8-11(6-13)12(14-15)16(17)18/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNKPYBUBDWJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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